1-((Cyclohexyloxy)methyl)-2-vinylbenzene
Description
1-((Cyclohexyloxy)methyl)-2-vinylbenzene is a substituted aromatic compound characterized by a benzene ring with two distinct functional groups:
- 1-(Cyclohexyloxy)methyl: A cyclohexyl ether moiety linked via a methylene bridge (-CH₂-O-) to the benzene ring. This group introduces steric bulk and moderate electron-donating effects due to the oxygen atom.
Molecular Formula: C₁₅H₂₀O
Molecular Weight: 216.32 g/mol
This compound’s dual functionality makes it valuable in organic synthesis, particularly in polymer precursors and intermediates for pharmaceuticals .
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)-2-ethenylbenzene |
InChI |
InChI=1S/C15H20O/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2,6-9,15H,1,3-5,10-12H2 |
InChI Key |
CCKPNVPSVSRGBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Cyclohexyloxy)methyl)-2-vinylbenzene typically involves the reaction of 2-vinylbenzyl chloride with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((Cyclohexyloxy)methyl)-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, H2 gas
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products:
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted benzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-((Cyclohexyloxy)methyl)-2-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((Cyclohexyloxy)methyl)-2-vinylbenzene depends on its specific application. In chemical reactions, the vinyl group can participate in various addition reactions, while the cyclohexyloxy methyl group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The methoxy group in 1-(Cyclohexyloxy)-4-methoxybenzene strongly activates the benzene ring for electrophilic substitution via resonance donation . In contrast, the nitro group in 1-(Cyclohexyloxy)-2-nitrobenzene deactivates the ring, directing reactions to meta positions .
- The vinyl group in the target compound withdraws electrons inductively but can participate in conjugation, offering unique reactivity in Diels-Alder or radical reactions .
- Steric Hindrance: The cyclohexyloxy group in all compounds introduces significant steric bulk. The methyl group in 1-(1-Cyclohexen-1-yl)-2-methylbenzene is less bulky, favoring faster reaction kinetics compared to the target compound .
Physical Properties
- Solubility and Polarity: Oxygen-containing compounds (e.g., C₁₅H₂₀O, C₁₃H₁₈O₂) exhibit higher polarity and solubility in dichloromethane or THF compared to purely hydrocarbon analogs like 1-(1-Cyclohexen-1-yl)-2-methylbenzene . The nitro group in C₁₂H₁₅NO₃ enhances crystallinity, as seen in its well-defined melting point (unreported for the target compound) .
Thermal Stability :
Research Findings and Implications
- Pharmacological Potential: While the target compound lacks direct pharmacological data, structurally related cyclohexyl ethers (e.g., 1-(benzyloxy)-4-methoxybenzene) show activity in drug delivery systems due to their lipid solubility . Nitro-substituted analogs (e.g., C₁₂H₁₅NO₃) are investigated for antibacterial properties, though toxicity remains a concern .
Industrial Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
